molecular formula C23H23N3O2S2 B492759 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone CAS No. 671200-31-0

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

Cat. No.: B492759
CAS No.: 671200-31-0
M. Wt: 437.6g/mol
InChI Key: ADRUJTTXEDIKAS-UHFFFAOYSA-N
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Description

This compound features a pyrrole moiety substituted with a 2-methoxyethyl group and two methyl groups at positions 2 and 3. The pyrrole is linked via a sulfanylethanone bridge to a 5-phenylthieno[2,3-d]pyrimidine scaffold. The thienopyrimidine core is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The 2-methoxyethyl group likely enhances solubility, while the phenyl substituent on the thienopyrimidine may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-15-11-18(16(2)26(15)9-10-28-3)20(27)13-30-23-21-19(17-7-5-4-6-8-17)12-29-22(21)24-14-25-23/h4-8,11-12,14H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRUJTTXEDIKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Ring:

    Synthesis of the Thienopyrimidine Moiety: The thienopyrimidine core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Coupling Reactions: The final step involves coupling the pyrrole and thienopyrimidine fragments through a sulfanylethanone linker. This can be achieved using reagents such as thioacetic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the sulfanylethanone group to a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the pyrrole, thienopyrimidine, or bridging groups. These modifications impact physicochemical properties and biological activity.

Table 1: Structural and Property Comparison
Compound Name/Identifier Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-Methoxyethyl (pyrrole), 5-phenyl (thienopyrimidine) ~523.65 (calculated*) Balanced lipophilicity; potential for CNS penetration
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 5-Methylfuran, propenyl (thienopyrimidine) ~592.72 (calculated*) Increased polarity (furan); propenyl allows functionalization
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 3,5-Dimethylisoxazole (bridging group), 4-methylphenyl (thienopyrimidine) ~506.63 (calculated*) Enhanced metabolic stability (isoxazole); steric hindrance from methyl groups
1-{2,5-Dimethyl-1-[3-(Trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Cyclopenta-fused thienopyrimidine, 3-CF3-phenyl (pyrrole) 501.597 (reported) Bicyclic core improves rigidity; CF3 group increases lipophilicity
2-[(2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one 4-Cl-3-CF3-phenyl (pyrrole), 3,5-diphenyl (thienopyrimidine) ~738.15 (calculated*) Halogenation enhances binding affinity; high molecular weight may limit ADME

*Calculated using standard atomic weights (C=12.01, H=1.008, N=14.01, O=16.00, S=32.07, F=19.00, Cl=35.45).

Key Findings from Comparative Studies

Solubility and Bioavailability: The target compound’s 2-methoxyethyl group confers higher aqueous solubility compared to analogs with hydrophobic substituents (e.g., CF3 in or cyclopenta-fused cores). The methylfuran-substituted analog () shows increased polarity, which may improve solubility but reduce blood-brain barrier penetration.

Synthetic Accessibility: The sulfanylethanone bridge is synthesized via nucleophilic substitution between pyrrole-thiols and α-halo ketones, a method also used for analogs in and . However, steric hindrance from bulky substituents (e.g., 3,5-dimethylisoxazole in ) can reduce reaction yields .

Biological Activity: Dihydropyrimidinone analogs (e.g., ) exhibit antimicrobial activity, suggesting the thienopyrimidine core in the target compound may share similar mechanisms. The sulfur atom in the sulfanylethanone group could enhance metal-binding capacity compared to oxygen-based dihydropyrimidinones . Halogenated derivatives (e.g., ) show improved binding to hydrophobic enzyme pockets but may incur higher toxicity risks.

In contrast, the target compound’s methoxyethyl group is less prone to oxidative metabolism, improving stability .

Biological Activity

The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C24H29N3O3SC_{24}H_{29}N_3O_3S, with a molar mass of approximately 471.64 g/mol. The structure features a pyrrolidine ring, a thienopyrimidine moiety, and a sulfanyl group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Dimroth rearrangement : This step is crucial for the formation of the pyrrolidine structure.
  • Condensation reactions : These reactions help in constructing the thienopyrimidine part of the molecule.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to thieno[2,3-d]pyrimidine compounds. In particular, compounds synthesized from similar scaffolds have shown promising results against various cancer cell lines.

Table 1: Comparison of IC50 Values Against MDA-MB-231 Cell Line

CompoundIC50 (μM)Reference
Thieno[2,3-d]pyrimidine derivative A27.6
Thieno[2,3-d]pyrimidine derivative B21.6
This compoundTBDThis study

The compound's activity was assessed using the MDA-MB-231 breast cancer cell line, which is known for its aggressive nature and resistance to conventional therapies. Preliminary results indicate that it may exhibit comparable activity to established chemotherapeutic agents like paclitaxel.

The proposed mechanism through which this compound exerts its antitumor effects includes:

  • Inhibition of Tyrosine Kinase : Similar compounds have been shown to inhibit pathways involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in tumor proliferation and metastasis.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

In a recent in vitro study, a series of thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells. The results indicated that several derivatives exhibited IC50 values ranging from 21.6 μM to 29.3 μM, demonstrating significant cytotoxic effects compared to control groups treated with standard chemotherapy agents .

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